

TCO PEG3 CH2CONHS bioorthogonal reaction rate measurement

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Compound Focus: Tco peg3 CH2conhs

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Comparative Bioorthogonal Reaction Rate Data

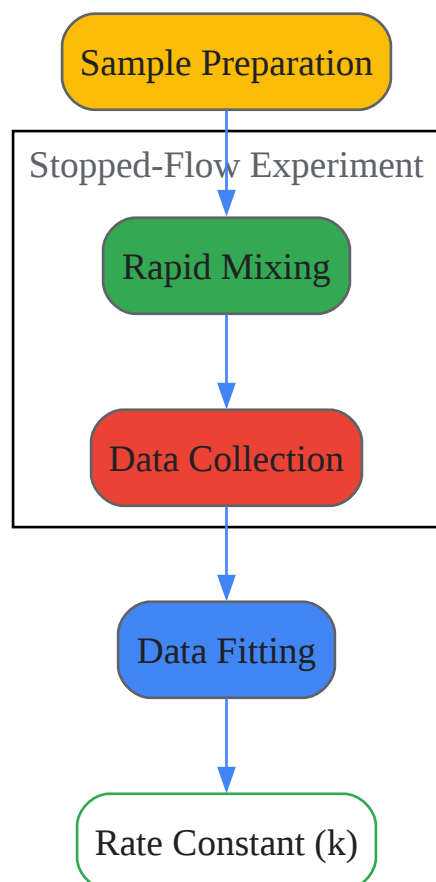
The table below summarizes second-order rate constants for the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between various tetrazines and *trans*-cyclooctene (TCO) dienophiles, which is the relevant reaction for your compound [1]. Please note that the specific TCO-PEG3-CH2CONHS structure is not listed.

Table 1: Measured Second-Order Rate Constants for Tetrazine/TCO IEDDA Reactions

Tetrazine Description	Dienophile	Rate Constant (k, $M^{-1}s^{-1}$)	Solvent / Conditions
3-Aryl Tetrazine [1]	axTCO-PEG4	~20,000 to 130,000	DPBS, 37°C
Tet-v4.0 family of nCAAs [2]	strained TCO (sTCO)	Can exceed 10^6	Aqueous buffer
Tz with 3-benzyl & 6-methyl groups [3]	TCO	Information missing	Information missing

Experimental Protocols for Rate Measurement

The most common and robust method for determining these high reaction rates is **stopped-flow spectrophotometry** [1] [2]. The general workflow is as follows:



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- **Sample Preparation:** Solutions of the tetrazine and the TCO dienophile are prepared in the appropriate buffer (e.g., Dulbecco's Phosphate Buffered Saline, DPBS, at pH 7.4) [1].
- **Rapid Mixing & Data Collection:** The two solutions are rapidly mixed in the stopped-flow instrument. The decay of the tetrazine's characteristic absorbance (typically around 270 nm or 520 nm, depending on the substitution) is monitored in real-time [1] [2].
- **Data Fitting:** The reaction is typically run under **pseudo-first-order conditions**, with a large excess of one reactant (e.g., TCO). The observed decay in absorbance is fitted to an exponential curve. The observed rate constant (k_{obs}) is obtained from this fit [1].
- **Calculation of Second-Order Rate Constant:** The k_{obs} is measured at several different concentrations of the excess reactant. The second-order rate constant (k) is then determined from the slope of the linear plot of k_{obs} versus the concentration of the excess reactant [1].

Important Considerations and Missing Data

- **No Direct Data for Your Compound:** The search results do not contain specific kinetic data for a compound named "**TCO PEG3 CH2CONHS**".
- **Structure Interpretation:** The name suggests a TCO dienophile linked via a triethylene glycol (PEG3) spacer to an acetamide group. The reactivity is primarily governed by the TCO strain and the electronic properties of the tetrazine partner [4].
- **Key Variables:** Reaction rates are highly sensitive to **solvent**, **pH**, and **temperature**. Meaningful comparisons require data measured under identical conditions [1].

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